molecular formula C16H13NO2 B1265928 1-Benzylindole-3-carboxylic acid CAS No. 27018-76-4

1-Benzylindole-3-carboxylic acid

Cat. No. B1265928
CAS RN: 27018-76-4
M. Wt: 251.28 g/mol
InChI Key: LVYDDRHDOKXFMW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of indole derivatives, closely related to 1-benzylindole-3-carboxylic acid, often involves multi-step reactions that provide a wide range of substitution patterns. Techniques such as the Vilsmeier-Haack reaction, utilized in synthesizing 3-formylindole derivatives from methyl-2-nitrobenzoic acid, highlight the complexity and creativity in accessing these structures (Ge Yu-hua, 2006). Similarly, the synthesis of benzo[f]isoindole derivatives via I2-induced 1,3-dipolar cycloaddition reactions demonstrates the diverse methodologies employed to construct indole-based compounds (Yu-Jin Li et al., 2013).

Molecular Structure Analysis

The molecular structure of this compound and related compounds is characterized by the indole core, a bicyclic structure consisting of a benzene ring fused to a pyrrole ring. This structural motif is foundational in a multitude of biologically active molecules and materials science applications. Techniques like NMR, IR spectroscopy, and mass spectrometry play crucial roles in confirming the structures of synthesized indole derivatives.

Chemical Reactions and Properties

Indole derivatives engage in a variety of chemical reactions, including cycloadditions, N-acylations, and the formation of carbon-carbon or carbon-nitrogen bonds, often under catalytic conditions. For example, the domino three-component N-acylation/[4 + 2] cycloaddition/Alder-ene synthesis of polysubstituted benzo[f]isoindole-4-carboxylic acids illustrates the complexity and reactivity of these systems (Kseniya A Alekseeva et al., 2023).

Scientific Research Applications

Synthesis of Olivacine and Ellipticine

1-Benzylindole-3-carboxylic acid derivatives have been utilized in the synthesis of significant compounds like olivacine and ellipticine. Miki et al. (2004, 2005) demonstrated the synthesis of these compounds through a Friedel-Crafts reaction involving 1-Benzylindole-2,3-dicarboxylic anhydride and trimethoxypyridine (Miki, Tsuzaki, Hibino, & Aoki, 2004); (Miki, Tsuzaki, Hibino, & Aoki, 2005).

Application in Organic Synthesis

The compound plays a role in various organic synthesis processes. For instance, Nemoto et al. (2016) explored its application in carboxylation and carbamoylation of indoles, showcasing its versatility in organic synthesis (Nemoto, Tanaka, Konno, Onozawa, Chiba, Tanaka, Sasaki, Okubo, & Hattori, 2016).

Synthesis of Naphth[3,2,1-cd]indole

This compound has also been used in synthesizing naphth[3,2,1-cd]indole, a compound with potential biological significance. Miki et al. (2003) detailed this process, highlighting the compound's utility in creating complex molecular structures (Miki, Shirokoshi, Asai, Aoki, & Matsukida, 2003).

Development of Novel Chemokine Receptor Antagonists

In medicinal chemistry, it's used in the development of chemokine receptor antagonists, which could have significant therapeutic implications. Kettle et al. (2004) explored this application, emphasizing its potential in drug development (Kettle, Faull, Barker, Davies, & Stone, 2004).

Potential in Cancer Research

There is also evidence of its utility in cancer research. Madadi et al. (2014) synthesized analogs involving this compound for anti-proliferative activity against human tumor cell lines (Madadi, Penthala, Janganati, & Crooks, 2014).

Catalytic Reactions and Material Synthesis

This compound is also instrumental in catalytic reactions and material synthesis. Studies like those by Hikawa et al. (2019) have shown its use in decarboxylative coupling reactions, pointing to its role in the synthesis of complex organic molecules (Hikawa, Kotaki, Kikkawa, & Azumaya, 2019).

Safety and Hazards

Safety data sheets indicate that 1-Benzylindole-3-carboxylic acid should not be used in food, drugs, pesticides, or biocidal products . It’s recommended to avoid breathing its mist, gas, or vapors, and to avoid contact with skin and eyes . In case of accidental release, it’s advised to ensure adequate ventilation, use personal protective equipment, and avoid dust formation .

Future Directions

While specific future directions for 1-Benzylindole-3-carboxylic acid are not available, research into indole compounds is ongoing. For example, indole-3-carboxylic acid derivatives have been studied for their potential as auxin receptor protein TIR1 antagonists, which could have applications in weed control .

properties

IUPAC Name

1-benzylindole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13NO2/c18-16(19)14-11-17(10-12-6-2-1-3-7-12)15-9-5-4-8-13(14)15/h1-9,11H,10H2,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVYDDRHDOKXFMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C=C(C3=CC=CC=C32)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60181506
Record name Indole-3-carboxylic acid, 1-benzyl-
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Molecular Weight

251.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

27018-76-4
Record name 1-(Phenylmethyl)-1H-indole-3-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=27018-76-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Indole-3-carboxylic acid, 1-benzyl-
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Indole-3-carboxylic acid, 1-benzyl-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-benzyl-1H-indole-3-carboxylic acid
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Synthesis routes and methods I

Procedure details

In THF (15 ml) was dissolved methyl 1-benzylindole-3-carboxylate (606.1 mg, 2.284 mmol). To the resulting solution was added 0.25N NaOH (8.0 ml) and the mixture was stirred at 70° C. for 18 hours. After the reaction mixture was cooled to room temperature, the solvent was distilled off under reduced pressure. The residue thus obtained was acidified with 1N HCl (5.5 ml). The crystals thus precipitated were collected by filtration under reduced pressure, washed with water and dried under reduced pressure to give 1-benzylindole-3-carboxylic acid (100%) as a light pink amorphous substance.
Name
Quantity
8 mL
Type
reactant
Reaction Step One
Name
Quantity
5.5 mL
Type
reactant
Reaction Step Two
Quantity
606.1 mg
Type
reactant
Reaction Step Three
Name
Quantity
15 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

To a stirred solution of 0.50 g (3.10 mmol) 1H-indole-3-carboxylic acid in 5 ml DMF was added 0.27 g (6.75 mmol) of NaH (60% in oil). The mixture was stirred at RT for 30 min. and then 0.39 ml (3.28 mmol) of benzyl bromide was added. The mixture was stirred an additional hour and then poured onto water and extracted with ethyl acetate. The combined organic phases were dried over Na2SO4 and concentrated in vacuo. Crystallization in Et2O afforded 0.61 g (78%) of 1-benzyl-1H-indole-3-carboxylic acid as a white solid. ES-MS m/e (%): 250 (M−H+).
Quantity
0.5 g
Type
reactant
Reaction Step One
Name
Quantity
0.27 g
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
0.39 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the significance of the structural similarity between 1-Benzylindole-3-carboxylic acid derivatives and Lonidamine in anticancer research?

A1: Lonidamine is a known antitumor agent. The research article investigates a series of this compound derivatives designed based on the structure of Lonidamine. [] The study found that compound 16b, sharing the same substituent at position 1 as Lonidamine, exhibited the most potent antitumor activity among the tested derivatives. This finding suggests that the specific substituent at position 1 plays a crucial role in the antitumor activity of these compounds. Further research is needed to elucidate the precise mechanism of action and to explore the therapeutic potential of these derivatives.

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